molecular formula C8H13NO3 B14155625 Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 108645-70-1

Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B14155625
CAS No.: 108645-70-1
M. Wt: 171.19 g/mol
InChI Key: DZFNDYLXIIGIJV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxopyrrolidine-2-carboxylate
  • Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
  • Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

108645-70-1

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5-7(10)9(6)2/h6H,3-5H2,1-2H3

InChI Key

DZFNDYLXIIGIJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C

Origin of Product

United States

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